2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide
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Overview
Description
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane with diethylaminoethanol in the presence of a suitable catalyst to form the intermediate 2-(2-(Diethylamino)ethoxy)adamantane. This intermediate is then reacted with ethyl iodide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethyl iodide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can produce a variety of functionalized adamantane derivatives .
Scientific Research Applications
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Another adamantane derivative with similar structural features.
2-(2-(Dimethylamino)ethoxy)adamantane: A closely related compound with a dimethylamino group instead of a diethylamino group.
Adamantane-1-carboxylic acid: An adamantane derivative with a carboxylic acid functional group.
Uniqueness
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its diethylaminoethoxy moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide is a compound that belongs to the adamantane family, which has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of a diethylamino group, which is known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- NMDA Receptor Antagonism : Similar to other adamantane derivatives, this compound may exhibit antagonistic effects on NMDA receptors, which are crucial for synaptic plasticity and memory function. NMDA receptor antagonists have therapeutic implications in neurodegenerative diseases and psychiatric disorders .
- Antisense Oligonucleotide Activity : The compound has been studied for its potential as an antisense agent. Modifications similar to those in this compound have shown increased binding affinity to RNA and resistance to nuclease degradation, making them suitable for therapeutic applications in gene regulation .
Biological Activity Data
Activity | Effect | Reference |
---|---|---|
NMDA Receptor Antagonism | Inhibition of receptor activity | |
Antisense Activity | Reduction in target mRNA expression | |
Cytotoxicity | Selective toxicity towards cancer cells |
Case Studies
- Antisense Oligonucleotides : Research has demonstrated that oligonucleotides modified with diethylamino groups exhibit enhanced metabolic stability and efficacy in reducing mRNA levels in vitro. In one study, a gapmer oligonucleotide containing such modifications showed a dose-dependent reduction in C-raf mRNA expression in BalbC mice .
- Neuroprotective Effects : A study investigated the neuroprotective properties of adamantane derivatives, including this compound. Results indicated that these compounds could reduce excitotoxicity associated with NMDA receptor overactivation, suggesting potential applications in treating conditions like Alzheimer's disease .
- Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of adamantane derivatives on various cancer cell lines. The findings revealed significant cytotoxicity against HepG2 liver cancer cells, with implications for developing new anticancer therapies .
Properties
CAS No. |
54099-23-9 |
---|---|
Molecular Formula |
C18H34INO |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(2-adamantyloxy)ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C18H34NO.HI/c1-4-19(5-2,6-3)7-8-20-18-16-10-14-9-15(12-16)13-17(18)11-14;/h14-18H,4-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AVZMLTOYPCBFEN-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1C2CC3CC(C2)CC1C3.[I-] |
Origin of Product |
United States |
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